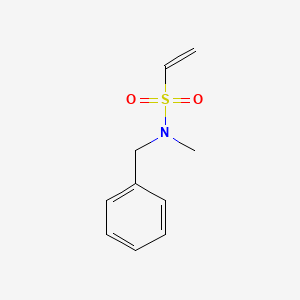

N-Benzyl-N-methylethenesulfonamide

Description

Properties

IUPAC Name |

N-benzyl-N-methylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-3-14(12,13)11(2)9-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWZOPACIXFBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Benzyl-N-methylethenesulfonamide involves several steps. One reported method includes the reaction of N-methylvinylsulfonamide with benzyl chloride under specific conditions . This reaction typically requires a base such as sodium hydroxide and is conducted in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

N-Benzyl-N-methylethenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with halogenated compounds to form new sulfonamide derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrogenation: This reaction is used to convert the compound into other derivatives, such as in the synthesis of naratriptan.

Common reagents used in these reactions include halogenated compounds, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-N-methylethenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.

Medicine: It is a key intermediate in the production of naratriptan, a drug used to treat migraines.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylethenesulfonamide involves its interaction with specific molecular targets. In the case of its use in the synthesis of naratriptan, the compound undergoes a series of reactions that ultimately lead to the formation of the active pharmaceutical ingredient. The molecular pathways involved include substitution and hydrogenation reactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Inferred from synthesis pathway in .

Physicochemical Properties

- Reactivity : The ethenesulfonamide group in this compound enables conjugate addition reactions, distinguishing it from saturated sulfonamides (e.g., N-benzyl-4-methylbenzenesulfonamide) .

- Solubility : Benzyl and methyl substituents increase hydrophobicity compared to polar analogs like N-(silylmethyl)benzenesulfonamides, which exhibit higher solubility in organic solvents due to silatrane groups .

- Crystallinity : Nitro-substituted analogs (e.g., N-benzyl-N-methyl-2-nitrobenzenesulfonamide) display superior crystallinity, facilitating X-ray diffraction studies , whereas allyl-substituted derivatives show conformational flexibility .

Table 2: Functional Comparison

- Naratriptan Synthesis : The ethenesulfonamide moiety in this compound facilitates hydrogenation and debenzylation steps, enabling high-purity naratriptan production .

- Antibacterial Activity : Ethyl and methyl substituents in N-benzyl-N-ethyl-4-methylbenzenesulfonamide enhance membrane penetration, contributing to its diuretic and antibacterial effects .

Biological Activity

N-Benzyl-N-methylethenesulfonamide is a compound of interest within medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmacology.

This compound belongs to a class of sulfonamide compounds that exhibit a variety of biological activities, including antimicrobial, anticancer, and neuroleptic properties. The sulfonamide group is known for its ability to interact with various biological targets, making these compounds valuable in drug development.

2. Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with methanesulfonyl chloride, followed by the introduction of an ethenesulfonamide moiety. This process yields a compound that can be further modified to enhance its biological activity.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a library of similar compounds was evaluated against various cancer cell lines, revealing sub-micromolar potency against pancreatic cancer cells (PANC-1) . The mechanism of action appears to involve the inhibition of critical protein interactions that regulate cell survival and proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | PANC-1 | < 1 |

| Compound A | MCF-7 | 15 |

| Compound B | A549 | 10 |

3.2 Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. In vitro assays indicate effectiveness against various bacterial strains, including MRSA (methicillin-resistant Staphylococcus aureus). The mechanism likely involves inhibition of bacterial enzymes critical for cell wall synthesis .

3.3 Neuroleptic Activity

The compound has shown promise as a neuroleptic agent. In animal models, it exhibited significant antipsychotic effects with minimal side effects compared to traditional neuroleptics like haloperidol . This suggests a favorable therapeutic index and potential for clinical application in treating psychotic disorders.

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at the benzyl and sulfonamide positions can significantly influence its efficacy and selectivity:

- Benzyl Substituents : Electron-withdrawing groups enhance activity.

- Sulfonamide Variations : Changes in the sulfonamide moiety can alter binding affinity to target proteins.

5.1 Case Study: Pancreatic Cancer

A study synthesized a series of benzylsulfonamides and evaluated their effects on pancreatic cancer cell lines. The most active compound showed an IC50 value less than 1 µM against PANC-1 cells, indicating potent cytotoxicity . Further investigations revealed that these compounds induce apoptosis via mitochondrial pathways.

5.2 Case Study: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of this compound against MRSA strains. The compound exhibited significant inhibition with an MIC (Minimum Inhibitory Concentration) below clinically relevant thresholds .

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Its potential applications in oncology and infectious disease treatment warrant continued exploration and optimization through synthetic modifications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzyl-N-methylethenesulfonamide, and how are intermediates purified?

- Methodological Answer : A common approach involves coupling a benzenesulfonyl chloride derivative with a substituted amine under basic conditions. For example, benzenesulfonyl chloride can react with N-benzyl-N-methylamine in dichloromethane using triethylamine as a base to neutralize HCl byproducts . Purification typically employs column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol, as seen in analogous benzenesulfonamide syntheses .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The NMR spectrum reveals proton environments: the benzyl group’s aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 2.8–3.1 ppm for N-methyl), and ethenesulfonamide’s vinyl protons (δ 5.5–6.5 ppm). NMR confirms sulfonamide carbonyls (δ ~115–125 ppm) and aromatic carbons. Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm) .

Q. What solvent systems are optimal for solubility and reactivity studies of this compound?

- Methodological Answer : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for reactions due to their ability to dissolve sulfonamides and stabilize intermediates. Aqueous solubility can be enhanced using co-solvents like ethanol or acetone, depending on the functional groups .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in coupling steps?

- Methodological Answer : Yield optimization involves:

- Catalyst selection : Use coupling agents like EDC/HOBt or carbodiimides to activate carboxyl intermediates .

- Temperature control : Reactions at 0–5°C minimize side-product formation during exothermic steps .

- Stoichiometry : A 1.2:1 molar ratio of amine to sulfonyl chloride ensures complete conversion, as excess amine can act as a scavenger for HCl .

Q. What strategies resolve contradictions in biological activity data for sulfonamide derivatives like this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent). Systematic approaches include:

- Dose-response studies : Validate activity across multiple concentrations.

- Structural analogs : Compare activity with derivatives (e.g., replacing benzyl with cyclohexyl) to isolate pharmacophore contributions .

- Computational modeling : Use molecular docking to predict binding affinities to targets like carbonic anhydrase or NLRP3 inflammasome .

Q. How do steric and electronic effects in this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer : The benzyl group’s steric bulk may hinder nucleophilic attack at the sulfonamide sulfur. Electron-withdrawing groups (e.g., nitro or fluorine) on the benzene ring increase electrophilicity, enhancing reactivity. X-ray crystallography (as in ) can validate steric interactions, while Hammett plots quantify electronic effects .

Q. What analytical techniques are critical for detecting degradation products under varying storage conditions?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection monitors purity over time. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways. Mass spectrometry (LC-MS) characterizes byproducts, such as hydrolyzed sulfonamides or oxidized intermediates .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) to mitigate batch-to-batch variability .

- Data Validation : Cross-reference NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) to avoid misassignments .

- Biological Assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate cell viability in cytotoxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.